molecular formula C12H21NO4 B1413496 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 1935413-64-1

1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B1413496
CAS No.: 1935413-64-1
M. Wt: 243.3 g/mol
InChI Key: BTWUOMUBNBYAJH-UHFFFAOYSA-N
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Description

1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, making this compound valuable in various synthetic applications .

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

Target of Action

It’s important to note that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines .

Mode of Action

The compound acts as a protecting group for amines during organic synthesis . The Boc group can be added to amines under various conditions . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . Another well-established method for faster and selective deprotection of Boc group utilizes (4M) HCl/dioxane .

Biochemical Pathways

The compound plays a significant role in organic synthesis, particularly in the sequential protection and deprotection of amine functional groups . The Boc group is one of the more widely used amine protecting groups . The deprotection process involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis, allowing for selective formation of bonds while minimizing competing reactions with reactive functional groups . After the desired reactions have taken place, the Boc group can be removed, revealing the original amine group .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Boc group’s deprotection typically requires strong acids and certain temperature conditions . Additionally, the compound’s reactivity can be affected by the presence of other substances in the reaction environment .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It causes eye irritation, skin irritation, and respiratory tract irritation .

Future Directions

To expand the applicability of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The development of materials that use partially protected poly(vinyl)phenol or its copolymers in combination with PAGs that generate weaker photoacids could contribute to the extension of optical lithography .

Biochemical Analysis

Biochemical Properties

1-((Tert-butoxycarbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid plays a crucial role in biochemical reactions as a protecting group for amino acids. It interacts with various enzymes and proteins, particularly those involved in peptide synthesis. The compound forms stable carbamate linkages with amino groups, protecting them from unwanted reactions during synthesis. This interaction is reversible, allowing for the selective deprotection of the amino group under acidic conditions .

Cellular Effects

The effects of 1-((Tert-butoxycarbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid on cellular processes are primarily related to its role as a protecting group. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism. Its use in peptide synthesis can indirectly affect cellular functions by enabling the production of bioactive peptides and proteins .

Molecular Mechanism

At the molecular level, 1-((Tert-butoxycarbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects through the formation of carbamate linkages with amino groups. This interaction protects the amino group from nucleophilic attack and other reactive species. The deprotection process involves the cleavage of the carbamate linkage under acidic conditions, releasing the free amino group for further reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of 1-((Tert-butoxycarbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is well-documented. The compound remains stable under a variety of conditions, including room temperature and various solvents. Over time, it can be selectively deprotected using acidic reagents, with minimal degradation observed . Long-term studies have shown that the compound maintains its protective properties, ensuring consistent results in peptide synthesis .

Dosage Effects in Animal Models

Studies on the dosage effects of 1-((Tert-butoxycarbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid in animal models are limited, as the compound is primarily used in vitro. High doses of the compound could potentially lead to toxicity due to the release of tert-butyl cations during deprotection. Careful control of dosage and conditions is necessary to avoid adverse effects .

Metabolic Pathways

1-((Tert-butoxycarbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which facilitate the incorporation of protected amino acids into peptides. The compound does not significantly affect metabolic flux or metabolite levels, as its primary function is to protect amino groups during synthesis .

Transport and Distribution

It is likely that the compound is distributed evenly within the reaction medium, ensuring uniform protection of amino groups .

Subcellular Localization

The subcellular localization of 1-((Tert-butoxycarbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is not specifically documented. Given its role as a protecting group, it is expected to be localized in areas where peptide synthesis occurs, such as the cytoplasm and endoplasmic reticulum. The compound does not possess targeting signals or post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the reaction of 3,3-dimethylcyclobutanone with tert-butyl carbamate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production methods often utilize continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-((Tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid
  • N-Boc-S-Benzyl-L-cysteine
  • C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butylcyclohexane-1-carboxylic acid

Uniqueness: 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts rigidity and conformational stability. This makes it particularly useful in the synthesis of peptides and other complex molecules where structural integrity is crucial .

Properties

IUPAC Name

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-12(8(14)15)6-11(4,5)7-12/h6-7H2,1-5H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWUOMUBNBYAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935413-64-1
Record name 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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